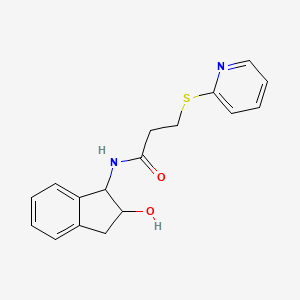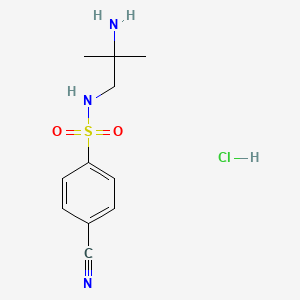
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide; hydrochloride, also known as AEBSF, is a serine protease inhibitor that is commonly used in biochemical research. It is a synthetic molecule that is widely used in the laboratory to inhibit the activity of serine proteases. Serine proteases are a class of enzymes that play a critical role in many biological processes, including blood clotting, digestion, and immune response. AEBSF is a potent inhibitor of serine proteases and has many applications in scientific research.
作用机制
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site of the enzyme, preventing it from carrying out its normal function. This compound is a broad-spectrum inhibitor of serine proteases and can inhibit many different enzymes in this class.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It can inhibit the activity of serine proteases in various biological processes, including blood clotting, inflammation, and immune response. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, it is important to note that the effects of this compound can vary depending on the specific serine protease being inhibited and the biological system being studied.
实验室实验的优点和局限性
One of the main advantages of using (E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride in lab experiments is its potency and specificity. This compound is a potent inhibitor of serine proteases and can be used at low concentrations to achieve complete inhibition. It is also a broad-spectrum inhibitor, meaning it can inhibit many different enzymes in this class. However, one limitation of this compound is that it is an irreversible inhibitor, meaning that once it forms a covalent bond with the active site of the enzyme, the inhibition is permanent. This can make it difficult to study the kinetics of enzyme inhibition using this compound.
未来方向
There are many potential future directions for research on (E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride. One area of interest is the development of more specific inhibitors of individual serine proteases. While this compound is a broad-spectrum inhibitor, it can also inhibit other enzymes in addition to serine proteases. Developing more specific inhibitors could allow for more precise targeting of individual enzymes and could lead to the development of more effective therapies for diseases such as cancer. Another area of interest is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Improving the synthesis process could lead to increased availability and lower cost of this important research tool. Finally, there is potential for the development of new applications of this compound in areas such as drug discovery and diagnostic testing.
合成方法
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride is synthesized by reacting 2-phenylethenesulfonyl chloride with 2-amino-2-ethylbutanol in the presence of a base. The resulting product is then hydrolyzed with hydrochloric acid to produce this compound hydrochloride. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学研究应用
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride is widely used in scientific research as a tool to study the role of serine proteases in various biological processes. It is commonly used to inhibit the activity of serine proteases in vitro and in vivo. This compound can be used to study the role of serine proteases in blood clotting, inflammation, and immune response. It is also used in the study of cancer, as many cancer cells rely on serine proteases for survival and proliferation.
属性
IUPAC Name |
(E)-N-(2-amino-2-ethylbutyl)-2-phenylethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-3-14(15,4-2)12-16-19(17,18)11-10-13-8-6-5-7-9-13;/h5-11,16H,3-4,12,15H2,1-2H3;1H/b11-10+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNBOOATJLJKMJ-ASTDGNLGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C=CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)

![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)